6-Aminopyridin-3-ol hydrobromide

Beschreibung

BenchChem offers high-quality 6-Aminopyridin-3-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminopyridin-3-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

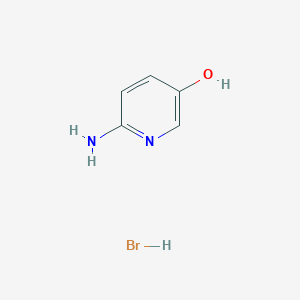

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-aminopyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLBTWHWLQVYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735685 | |

| Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330473-75-1 | |

| Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminopyridin-3-ol Hydrobromide: Properties, Structure, and Applications

Executive Summary

6-Aminopyridin-3-ol, and its hydrobromide salt, represents a class of heterocyclic building blocks that are of paramount importance in modern chemical research and development. Possessing a pyridine core functionalized with both an electron-donating amino group and a hydrogen-bonding hydroxyl group, this molecule offers a unique combination of reactivity, solubility, and coordinative potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, key applications, and critical safety procedures. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Molecular Structure and Identification

The utility of 6-Aminopyridin-3-ol hydrobromide begins with its distinct molecular architecture. The pyridine ring provides a stable aromatic scaffold, while the amino and hydroxyl substituents at the 2- and 5-positions (or 6- and 3-positions, depending on nomenclature preference) serve as primary reactive sites.

Chemical Structure

The structure consists of a pyridine ring where the nitrogen is at position 1. An amino group (-NH₂) is attached at position 6, and a hydroxyl group (-OH) is at position 3. The hydrobromide salt forms by the protonation of one of the basic nitrogen atoms, typically the more basic amino group or the ring nitrogen, with the bromide ion serving as the counter-ion.

Caption: Chemical structure of 6-Aminopyridin-3-ol.

Chemical Identifiers

For clarity and cross-referencing, the key identifiers for the parent compound are summarized below.

| Identifier | Value | Source |

| Compound Name | 6-Aminopyridin-3-ol | [1][2] |

| Synonyms | 2-Amino-5-hydroxypyridine, 5-Hydroxy-2-pyridinamine | [1][2][3] |

| CAS Number | 55717-46-9 | [2][3][4] |

| Molecular Formula | C₅H₆N₂O | [1][3] |

| Molecular Weight | 110.11 g/mol | [1] |

| InChI Key | ZTWYBFHLUJUUDX-UHFFFAOYSA-N | [1][2] |

Note: The hydrobromide salt (C₅H₇BrN₂O) has a molecular weight of approximately 191.02 g/mol .

Physicochemical Properties

The physical and chemical properties of 6-Aminopyridin-3-ol are dictated by its functional groups, which facilitate hydrogen bonding and impart both acidic and basic characteristics. The hydrobromide and hydrochloride salts are often used to improve solubility in aqueous media, a critical attribute for many synthetic and biological applications.[3]

| Property | Value | Source |

| Appearance | Light yellow to dark brown solid/crystal | [1][3] |

| Melting Point | 116-117 °C | [1] |

| Boiling Point | 447.4 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 224.4 ± 24.6 °C | [1] |

| Topological Polar Surface Area | 59.1 Ų | [2] |

| XLogP3 | 0.04 - 0.1 | [1][2] |

| Storage Temperature | Room temperature or 0-8 °C, under inert atmosphere | [3] |

Synthesis and Purification

The synthesis of aminopyridines often involves the reduction of a corresponding nitropyridine, a robust and high-yielding transformation. This approach is favored for its reliability and the commercial availability of nitro-substituted pyridine precursors.

Causality Behind Experimental Choices

The chosen method, catalytic hydrogenation, is a cornerstone of industrial and laboratory synthesis for nitro-to-amine reductions.

-

Choice of Precursor (6-Nitropyridin-3-ol): This starting material directly installs the required amino and hydroxyl groups at the correct positions upon reduction.

-

Choice of Catalyst (Palladium on Carbon, Pd/C): Pd/C is highly efficient for nitro group reductions. It operates under mild conditions (moderate temperature and pressure) and is chemoselective, meaning it reduces the nitro group without affecting the aromatic pyridine ring.

-

Choice of Solvent (Ethanol/Methanol): These protic solvents are excellent for dissolving the starting material and the resulting amine, and they are compatible with the hydrogenation process.

-

Choice of Acid (HBr): The addition of hydrobromic acid post-reaction allows for the direct isolation of the desired hydrobromide salt, which often has better stability and handling properties than the free base.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a standard, self-validating procedure for synthesizing 6-Aminopyridin-3-ol, which can then be converted to its hydrobromide salt.

Step 1: Reaction Setup

-

To a hydrogenation vessel, add 6-Nitropyridin-3-ol (1.0 eq).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.

Step 2: Hydrogenation

-

Seal the vessel and purge it with nitrogen gas to remove oxygen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the mixture to 40-60 °C and stir vigorously.

-

Monitor the reaction progress by observing hydrogen uptake or by using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel again with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 6-Aminopyridin-3-ol as a solid.

Step 4: Salt Formation

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise while stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Workflow Diagram

Caption: Synthesis workflow for 6-Aminopyridin-3-ol hydrobromide.

Spectroscopic Profile

Confirming the structure and purity of the synthesized compound is critical. The following table outlines the expected spectroscopic characteristics, which serve as a benchmark for validation.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-8.0 ppm), with coupling patterns characteristic of a 1,2,4-trisubstituted pyridine ring. - -NH₂ Protons: A broad singlet (exchangeable with D₂O) corresponding to the amino group. - -OH Proton: A broad singlet (exchangeable with D₂O) for the hydroxyl group. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons attached to the nitrogen, oxygen, and amino groups will show characteristic chemical shifts due to their electronic environments. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. - C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. |

| Mass Spec. (ESI+) | The free base should show a prominent [M+H]⁺ ion at m/z ≈ 111.1. |

Core Applications and Research Significance

6-Aminopyridin-3-ol hydrobromide is not an end-product but a versatile intermediate. Its bifunctional nature allows it to participate in a wide range of chemical reactions to build more complex molecules.[3]

-

Pharmaceutical Development: This scaffold is a key building block in the synthesis of biologically active molecules. It is utilized in the development of novel drug candidates for treating neurological disorders, as well as for creating new anti-inflammatory and antimicrobial agents.[3] The aminopyridine motif is present in numerous approved drugs, and its derivatives are crucial intermediates, such as in the synthesis of the breast cancer drug Palbociclib.[5]

-

Agrochemical Chemistry: The compound serves as an intermediate in the production of advanced agrochemicals, including more effective and environmentally safer herbicides and fungicides.[3][6]

-

Material Science and Coordination Chemistry: The amino and hydroxyl groups can act as ligands, making the molecule useful for developing metal complexes and coordination polymers.[3] These materials can have applications in catalysis, sensing, and advanced coatings.[3][6]

-

Biochemical Research: It is employed in studies of enzyme activity and protein interactions, helping to elucidate metabolic pathways.[3][6]

Caption: Major application areas stemming from the core chemical.

Safety, Handling, and Storage

Proper handling of 6-Aminopyridin-3-ol hydrobromide is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[1][7]

GHS Hazard Classification

| Hazard Class | Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [1][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][7] |

| STOT Single Exposure | H335 | May cause respiratory irritation | [1][7] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9]

-

Handling: Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8][10]

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4]

-

Security: Store locked up and away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

6-Aminopyridin-3-ol hydrobromide is a high-value chemical intermediate whose strategic importance is well-established in both academic and industrial research. Its versatile structure provides a reliable entry point for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. By understanding its fundamental properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to drive innovation in chemical and life sciences.

References

-

960 Chemical Network. (2024). CAS No.55717-46-9 | 6-aminopyridin-3-ol. [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 55717-46-9(6-aminopyridin-3-ol) | Kuujia.com [kuujia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 55717-46-9|6-Aminopyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Synthesis of 6-Aminopyridin-3-ol Hydrobromide

Introduction

6-Aminopyridin-3-ol, often referred to as 2-amino-5-hydroxypyridine, and its hydrobromide salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Their utility stems from the versatile reactivity of the amino and hydroxyl functional groups on the pyridine scaffold, which allows for the construction of complex heterocyclic systems.[1] This guide provides a comprehensive overview of a robust and well-established synthetic pathway to 6-aminopyridin-3-ol hydrobromide, delving into the underlying reaction mechanisms and offering insights into practical experimental considerations. We will also explore alternative synthetic strategies, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthesis Pathway: A Four-Step Approach from 2-Amino-5-bromopyridine

A common and effective route to 6-aminopyridin-3-ol commences with the readily available starting material, 2-amino-5-bromopyridine. This multi-step synthesis involves the strategic protection of the amino group, followed by a nucleophilic aromatic substitution to introduce the hydroxyl functionality (via a methoxy precursor), and subsequent deprotection steps to unveil the final product.[2][3]

Caption: Multi-step synthesis of 6-Aminopyridin-3-ol Hydrobromide.

Experimental Protocol

Step 1: Protection of the Amino Group

-

Rationale: The initial protection of the 2-amino group is crucial to prevent its interference in the subsequent nucleophilic aromatic substitution step. The pyrrole ring formed from the reaction with 2,5-hexanedione serves as an effective protecting group that is stable under the basic conditions of the methoxylation reaction.

-

Procedure:

-

To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.[4]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be purified by column chromatography.[4]

-

Step 2: Methoxylation via Nucleophilic Aromatic Substitution

-

Rationale: This step introduces the oxygen functionality at the 5-position of the pyridine ring. The bromo substituent is a good leaving group, and the electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack by the methoxide ion.

-

Procedure:

-

Dissolve the protected 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).

-

Add sodium methoxide and heat the reaction mixture.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine by recrystallization or column chromatography.[2][3]

-

Step 3: Deprotection of the Amino Group

-

Rationale: The pyrrole protecting group is cleaved to restore the free amino group. Hydroxylamine hydrochloride is an effective reagent for this transformation.

-

Procedure:

-

Treat the 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with hydroxylamine hydrochloride in a suitable solvent system, such as aqueous ethanol.[2][3]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product, 2-amino-5-methoxypyridine.

-

Step 4: Demethylation and Hydrobromide Salt Formation

-

Rationale: The final step involves the cleavage of the methyl ether to yield the desired hydroxyl group. Strong acids like hydrobromic acid (HBr) or sulfuric acid are typically used for this purpose.[2][4] Using HBr has the added advantage of directly forming the hydrobromide salt of the final product.

-

Procedure:

-

Heat a solution of 2-amino-5-methoxypyridine in concentrated hydrobromic acid (e.g., 48% aqueous HBr).

-

Maintain the reaction at an elevated temperature until the demethylation is complete, as indicated by TLC.

-

Cool the reaction mixture, which should cause the 6-aminopyridin-3-ol hydrobromide to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or acetone), and dry under vacuum.

-

Reaction Mechanisms

Nucleophilic Aromatic Substitution (Methoxylation)

The methoxylation of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. This reaction is regioselective, with the nucleophile attacking the carbon atom bearing the leaving group. The stability of the intermediate Meisenheimer complex is a key factor in this reaction.[5][6][7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

The reaction is initiated by the attack of the methoxide nucleophile on the C5 position of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the methoxylated product. Nucleophilic aromatic substitutions on pyridines are generally favored at the 2- and 4-positions due to the ability to delocalize the negative charge onto the electronegative nitrogen atom in the intermediate.[5][6] While the substitution in this synthesis occurs at the 5-position, the presence of the electron-withdrawing protected amino group at the 2-position and the inherent electron-deficient nature of the pyridine ring facilitate the reaction.

Alternative Synthesis Pathways

Several other synthetic routes to 6-aminopyridin-3-ol have been reported, each with its own set of advantages and disadvantages.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | 5-(Benzyloxy)pyridin-2-amine | H₂, Pd/C | High yield, clean reaction. | Requires specialized hydrogenation equipment. | [9] |

| From 2-Bromo-5-nitropyridine | 2-Bromo-5-nitropyridine | 1. NaOH or other hydroxide source 2. Reducing agent (e.g., Fe/HCl, H₂/Pd/C) | Readily available starting material. | May require harsh conditions for hydroxylation; reduction of the nitro group can sometimes be challenging. | [10][11] |

| From 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic acid | Not explicitly detailed for amination | Potentially a more direct route if a suitable amination method is employed. | The direct amination of this substrate may not be straightforward. | [12][13][14][15][16] |

Conclusion

The synthesis of 6-aminopyridin-3-ol hydrobromide is a critical process for the production of various fine chemicals and active pharmaceutical ingredients. The four-step pathway starting from 2-amino-5-bromopyridine offers a reliable and well-documented method for obtaining this valuable intermediate. A thorough understanding of the underlying reaction mechanisms, particularly the principles of nucleophilic aromatic substitution, is essential for optimizing reaction conditions and troubleshooting potential issues. The choice of a particular synthetic route will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the specific needs of the research or development project.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available at: [Link]

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.). Available at: [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.). Available at: [Link]

- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents. (n.d.).

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (2016). Available at: [Link]

-

Asian Journal of Chemistry. (2016). Available at: [Link]

-

Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (2016). Available at: [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

Synthesis of 6-hydroxynicotinic acid - PrepChem.com. (n.d.). Available at: [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Available at: [Link]

- CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (2021). Available at: [Link]

- CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents. (n.d.).

- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents. (n.d.).

-

CAS No.55717-46-9 | 6-aminopyridin-3-ol - 960化工网. (2024). Available at: [Link]

- US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents. (n.d.).

- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).

-

Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - NIH. (2023). Available at: [Link]

-

3-aminopyridine - Organic Syntheses Procedure. (n.d.). Available at: [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. (n.d.). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]

- 10. 5-Bromo-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 2-溴-5-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 15. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 16. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Aminopyridin-3-ol Hydrobromide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Aminopyridin-3-ol hydrobromide (CAS No. for hydrobromide not broadly listed, free base: 55717-46-9), a versatile building block in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction to 6-Aminopyridin-3-ol Hydrobromide

6-Aminopyridin-3-ol, also known as 2-amino-5-hydroxypyridine, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its hydrobromide salt enhances solubility, making it a convenient intermediate for various synthetic transformations.[1] The presence of amino and hydroxyl functional groups on the pyridine ring allows for diverse chemical modifications, leading to the development of novel biologically active molecules.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of 6-Aminopyridin-3-ol hydrobromide in any research and development endeavor.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 6-Aminopyridin-3-ol hydrobromide, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Aminopyridin-3-ol hydrobromide.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the acidic protons of the hydroxyl and amino groups, as well as the hydrobromide salt, may exchange with protic solvents.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Workflow for NMR Data Acquisition and Processing:

Caption: Workflow for NMR data acquisition, processing, and analysis.

Predicted ¹H NMR Data

The proton NMR spectrum of 6-Aminopyridin-3-ol hydrobromide is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the protonated pyridine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~2.5 |

| H-4 | ~7.2 | dd | ~8.5, 2.5 |

| H-5 | ~7.0 | d | ~8.5 |

| -NH₂ | Broad singlet | - | |

| -OH | Broad singlet | - |

Note: Chemical shifts are highly dependent on the solvent and concentration. The broad signals for -NH₂ and -OH are due to proton exchange and quadrupole broadening.

Interpretation: The downfield shift of H-2 is attributed to its proximity to the electronegative nitrogen atom in the pyridine ring. The ortho- and meta-couplings between the aromatic protons give rise to the observed doublet and doublet of doublets splitting patterns.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~145 |

| C-4 | ~125 |

| C-5 | ~120 |

| C-6 | ~155 |

Interpretation: The carbons attached to the heteroatoms (C-2, C-3, and C-6) are expected to be the most deshielded and appear at the downfield region of the spectrum. The chemical shifts are influenced by the inductive and resonance effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid 6-Aminopyridin-3-ol hydrobromide sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Workflow for IR Data Acquisition and Analysis:

Caption: Workflow for IR data acquisition and analysis.

Expected IR Absorption Bands

The IR spectrum of 6-Aminopyridin-3-ol hydrobromide will exhibit characteristic absorption bands for its functional groups. The IR spectra of aminopyridine derivatives typically show characteristic NH stretching bands.[2]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3300-2500 | O-H stretch (broad) | Hydroxyl (-OH), H-bonding |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1550 | C=C and C=N stretch | Pyridine ring |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1300-1000 | C-O stretch | Phenolic C-O |

Interpretation: The broad band in the high-frequency region is characteristic of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, which can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of 6-Aminopyridin-3-ol hydrobromide (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition Parameters:

-

Ionization Mode: Positive ESI (+)

-

Mass Range: m/z 50-500

-

Resolution: >10,000

Workflow for MS Data Acquisition and Analysis:

Caption: Workflow for MS data acquisition and analysis.

Expected Mass Spectrum

In positive ion ESI-MS, 6-Aminopyridin-3-ol is expected to be detected as the protonated molecule, [M+H]⁺.

Table 4: Expected m/z Values in High-Resolution Mass Spectrometry

| Ion | Calculated Exact Mass (m/z) |

| [C₅H₆N₂O + H]⁺ | 111.0558 |

Interpretation: The observation of a prominent ion at m/z 111.0558 in the high-resolution mass spectrum would confirm the elemental composition of the protonated free base of the compound. The hydrobromide counterion will not be observed in the positive ion mode. Fragmentation analysis (MS/MS) could be performed on the [M+H]⁺ ion to further confirm the structure by observing characteristic losses of small neutral molecules such as CO or HCN.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 6-Aminopyridin-3-ol hydrobromide. The combination of NMR, IR, and MS techniques allows for unambiguous structure elucidation and purity assessment, which are critical for its application in research and development. The provided protocols and interpretations serve as a valuable resource for scientists working with this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Wiley-VCH. (2007). Supporting Information.

- Echemi. (2024). 55717-46-9 6-aminopyridin-3-ol.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Sigma-Aldrich. (n.d.). 6-Aminopyridin-3-ol | 55717-46-9.

- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.

- BLD Pharm. (n.d.). 55717-46-9|6-Aminopyridin-3-ol.

Sources

6-Aminopyridin-3-ol hydrobromide CAS number and molecular weight

An In-Depth Technical Guide to 6-Aminopyridin-3-ol Hydrobromide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Aminopyridin-3-ol hydrobromide, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, with a particular focus on its role in drug discovery. This document is intended to be a practical resource for researchers and professionals in the pharmaceutical and life sciences sectors.

Core Compound Characteristics

6-Aminopyridin-3-ol hydrobromide is the hydrobromide salt of 6-aminopyridin-3-ol. The parent compound is a substituted pyridine, a heterocyclic aromatic organic compound. The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes it a versatile intermediate for the synthesis of more complex molecules.[1] These functional groups provide sites for a variety of chemical modifications, enabling its use in the creation of diverse chemical libraries for drug screening.

A summary of the key physicochemical properties of the parent compound, 6-Aminopyridin-3-ol, is presented below. Note that while the CAS number for the hydrobromide salt is distinct, many physical properties are reported for the free base.

| Property | Value | Source(s) |

| CAS Number (Hydrobromide) | 330473-75-1 | [2] |

| CAS Number (Free Base) | 55717-46-9 | [1][2][3][4][5] |

| Molecular Formula (Free Base) | C5H6N2O | [1][2][3] |

| Molecular Weight (Free Base) | 110.11 g/mol | [2][3] |

| Molecular Weight (Hydrobromide) | 191.02 g/mol | Calculated |

| Appearance | Light yellow to dark brown solid | [1][3] |

| Melting Point (Free Base) | 116-117 °C | [3] |

| Boiling Point (Free Base) | 447.4±30.0 °C at 760 mmHg | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2][4] For long-term storage, 0 - 8 °C is recommended.[1] |

Synthesis and Workflow

The synthesis of 6-aminopyridin-3-ol and its subsequent conversion to the hydrobromide salt can be approached through several routes. A common strategy involves the reduction of a corresponding nitro compound, as the introduction of an amino group via nitration and subsequent reduction is a well-established method in aromatic chemistry.

Below is a representative workflow for the synthesis of 6-Aminopyridin-3-ol, followed by its conversion to the hydrobromide salt.

Caption: Synthetic workflow for 6-Aminopyridin-3-ol hydrobromide.

Experimental Protocol: Synthesis of 6-Aminopyridin-3-ol and its Hydrobromide Salt

This protocol outlines a general procedure. Researchers should adapt this based on laboratory conditions and scale.

Part A: Synthesis of 6-Aminopyridin-3-ol (from 6-Nitropyridin-3-ol)

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitropyridin-3-ol (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Reduction: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminopyridin-3-ol. The product can be further purified by recrystallization if necessary.

Part B: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the synthesized 6-aminopyridin-3-ol in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (HBr) in the same solvent dropwise with continuous stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to yield 6-Aminopyridin-3-ol hydrobromide.

Applications in Drug Discovery and Development

6-Aminopyridin-3-ol and its salts are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[6] The aminopyridine core is a well-recognized pharmacophore that can form key interactions with the hinge region of kinases.[6]

Role as a Pharmacophore in Kinase Inhibitors

The structural features of 6-aminopyridin-3-ol make it an excellent starting point for the design of kinase inhibitors:

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for binding to the ATP-binding site of kinases.

-

Scaffold for Derivatization: The hydroxyl group and the aromatic ring provide positions for further chemical modifications. These modifications can be used to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Interaction of the 6-aminopyridin-3-ol scaffold with a kinase target.

Beyond kinase inhibitors, this compound serves as a building block in the synthesis of various other biologically active molecules, including those with potential anti-inflammatory and antimicrobial properties.[1] Its utility also extends to agrochemical research and coordination chemistry.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-aminopyridin-3-ol hydrobromide and its parent compound.

Hazard Identification:

-

Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[3][7]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection.[3]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

6-Aminopyridin-3-ol hydrobromide is a versatile and valuable chemical intermediate with significant applications in drug discovery and development. Its unique structural features make it an ideal scaffold for the synthesis of kinase inhibitors and other biologically active compounds. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective use in research and development.

References

- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.

- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.

-

PubMed. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Investigation of 6-Aminopyridin-3-ol Hydrobromide

This guide provides a comprehensive framework for the pharmacological investigation of 6-Aminopyridin-3-ol hydrobromide, a pyridinol derivative with potential as a scaffold in drug discovery. While direct pharmacological data on this specific hydrobromide salt is limited, its chemical structure, particularly the aminopyridine core, suggests a rich potential for biological activity. Notably, derivatives of 6-aminopyridine have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases[1].

This document will therefore serve as a roadmap for researchers, scientists, and drug development professionals, outlining a logical and scientifically rigorous approach to elucidating the pharmacological profile of this compound. We will proceed from initial in vitro characterization to in vivo validation, emphasizing the rationale behind each experimental step.

Part 1: Initial In Vitro Characterization: Target Identification and Preliminary Efficacy

The first phase of investigation focuses on identifying the biological targets of 6-Aminopyridin-3-ol hydrobromide and assessing its activity in a controlled, non-living system. This is a critical step to understand the compound's mechanism of action and to establish a preliminary safety and efficacy profile before proceeding to more complex and resource-intensive in vivo studies[2][3].

Target Identification and Mechanism of Action Studies

Given that a derivative of 6-aminopyridine has been shown to be a myeloperoxidase (MPO) inhibitor, a logical starting point for the investigation is to assess the potential of 6-Aminopyridin-3-ol hydrobromide as an MPO inhibitor[1].

Experimental Protocol: MPO Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of 6-Aminopyridin-3-ol hydrobromide against human MPO.

-

Materials:

-

Human myeloperoxidase (MPO) enzyme

-

6-Aminopyridin-3-ol hydrobromide

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Hydrogen peroxide (H₂O₂)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of 6-Aminopyridin-3-ol hydrobromide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.

-

Add the MPO enzyme to each well of the microtiter plate, followed by the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding TMB and H₂O₂ to each well.

-

Measure the absorbance at a specific wavelength (e.g., 650 nm) over time to determine the reaction rate.

-

Include appropriate controls: a positive control (MPO without inhibitor) and a negative control (assay buffer only).

-

Calculate the percentage of MPO inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Assays: Assessing Efficacy in a Biological Context

Once a potential target is identified, the next step is to evaluate the compound's activity in a cellular context. This helps to understand if the compound can cross the cell membrane and exert its effect within a living cell.

Experimental Protocol: Cellular MPO Inhibition Assay

-

Objective: To assess the ability of 6-Aminopyridin-3-ol hydrobromide to inhibit MPO activity in a cellular model (e.g., human neutrophils).

-

Materials:

-

Isolated human neutrophils

-

6-Aminopyridin-3-ol hydrobromide

-

Phorbol 12-myristate 13-acetate (PMA) to stimulate MPO release

-

Taurine

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

96-well microtiter plates

-

Fluorometer

-

-

Procedure:

-

Isolate human neutrophils from whole blood using standard laboratory procedures.

-

Pre-incubate the isolated neutrophils with various concentrations of 6-Aminopyridin-3-ol hydrobromide.

-

Stimulate the neutrophils with PMA to induce degranulation and the release of MPO.

-

Add taurine, which reacts with MPO-generated hypochlorous acid to form taurine chloramine.

-

Add Amplex Red and HRP. The remaining taurine chloramine will react with Amplex Red in the presence of HRP to produce a fluorescent product.

-

Measure the fluorescence to determine the level of MPO activity.

-

Calculate the IC₅₀ value for the inhibition of cellular MPO activity.

-

Preliminary Cytotoxicity Assessment

Early assessment of a compound's potential to cause cell death is crucial for de-risking its development[4][5]. A common method for this is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Objective: To determine the concentration at which 6-Aminopyridin-3-ol hydrobromide becomes toxic to cells.

-

Materials:

-

A relevant cell line (e.g., human hepatocytes for general toxicity, or a cell line relevant to the intended therapeutic area)

-

6-Aminopyridin-3-ol hydrobromide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent solution)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Aminopyridin-3-ol hydrobromide for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).

-

Data Presentation: In Vitro Characterization Summary

| Assay | Parameter Measured | Example Data | Interpretation |

| MPO Inhibition Assay | IC₅₀ | 1.5 µM | Potent inhibitor of MPO enzyme activity. |

| Cellular MPO Inhibition | IC₅₀ | 5.2 µM | The compound is cell-permeable and inhibits MPO in a cellular environment. |

| MTT Cytotoxicity Assay | CC₅₀ | > 100 µM | The compound exhibits low cytotoxicity at concentrations effective for MPO inhibition, suggesting a favorable therapeutic window. |

Visualization: In Vitro Investigation Workflow

Caption: Workflow for the initial in vitro characterization of 6-Aminopyridin-3-ol hydrobromide.

Part 2: In Vivo Pharmacological Evaluation

Following promising in vitro data, the investigation moves to in vivo models to understand how 6-Aminopyridin-3-ol hydrobromide behaves in a whole organism. These studies are essential for evaluating the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall safety profile[6][7][8].

Pharmacokinetic (PK) Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is crucial for selecting the appropriate dose and dosing regimen for subsequent efficacy and toxicology studies[8].

Experimental Protocol: Rodent Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of 6-Aminopyridin-3-ol hydrobromide in a rodent model (e.g., rats or mice).

-

Materials:

-

Male and female rodents (e.g., Sprague-Dawley rats)

-

6-Aminopyridin-3-ol hydrobromide formulated for intravenous (IV) and oral (PO) administration

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound in plasma

-

-

Procedure:

-

Administer a single dose of 6-Aminopyridin-3-ol hydrobromide to two groups of animals: one via IV injection and the other via oral gavage.

-

Collect blood samples at multiple time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

-

Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

-

Data Presentation: Pharmacokinetic Parameters

| Parameter | Intravenous (IV) | Oral (PO) | Interpretation |

| Cₘₐₓ (ng/mL) | N/A | 850 | Maximum concentration reached after oral administration. |

| Tₘₐₓ (h) | N/A | 1.0 | Time to reach maximum concentration. |

| AUC (ng·h/mL) | 2500 | 1500 | Total drug exposure over time. |

| Half-life (t½) (h) | 3.5 | 4.0 | Time for the drug concentration to decrease by half. |

| Bioavailability (%) | N/A | 60% | The fraction of the oral dose that reaches systemic circulation. |

Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies assess the effect of the drug on the body. In this case, an in vivo model of inflammation where MPO plays a significant role would be appropriate.

Experimental Protocol: Mouse Model of Peritonitis

-

Objective: To evaluate the in vivo efficacy of 6-Aminopyridin-3-ol hydrobromide in a model of acute inflammation.

-

Materials:

-

Mice (e.g., C57BL/6)

-

Zymosan (to induce peritonitis)

-

6-Aminopyridin-3-ol hydrobromide formulated for administration

-

Peritoneal lavage supplies

-

Flow cytometer for cell analysis

-

ELISA kits for cytokine measurement

-

-

Procedure:

-

Administer 6-Aminopyridin-3-ol hydrobromide to the mice at various doses.

-

After a specified time, induce peritonitis by intraperitoneal injection of zymosan.

-

At a pre-determined endpoint (e.g., 4 hours after zymosan injection), euthanize the mice and perform a peritoneal lavage to collect inflammatory cells.

-

Analyze the lavage fluid for the number of neutrophils and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Assess MPO activity in the peritoneal lavage fluid.

-

Compare the results from the treated groups to a vehicle-treated control group to determine the efficacy of the compound in reducing inflammation.

-

Preliminary Toxicology Studies

Initial toxicology studies are conducted to identify potential adverse effects and to determine a safe dose range for further studies[7][9].

Experimental Protocol: Acute Toxicity Study

-

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of 6-Aminopyridin-3-ol hydrobromide.

-

Materials:

-

Rodents (at least two species, e.g., mice and rats)[8]

-

6-Aminopyridin-3-ol hydrobromide

-

-

Procedure:

-

Administer single, escalating doses of the compound to different groups of animals.

-

Observe the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and food/water consumption.

-

At the end of the observation period, perform a gross necropsy and collect tissues for histopathological examination.

-

Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

-

Visualization: In Vivo Investigation Pathway

Caption: A logical pathway for the in vivo pharmacological evaluation of 6-Aminopyridin-3-ol hydrobromide.

Conclusion

The pharmacological investigation of a novel compound such as 6-Aminopyridin-3-ol hydrobromide requires a systematic and multi-faceted approach. This guide has outlined a foundational strategy, beginning with in vitro assays to identify biological targets and assess cellular activity and cytotoxicity, and progressing to in vivo studies to evaluate pharmacokinetics, efficacy, and safety. The insights gained from this structured investigation will be critical in determining the therapeutic potential of 6-Aminopyridin-3-ol hydrobromide and guiding its future development.

References

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.

- Visikol. (2023, May 23). The Importance of In Vitro Assays.

- Kocić, I., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.

- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.

- Altogen Labs. (n.d.). In vivo Pharmacology.

- Patsnap Synapse. (2025, May 27). How to meet FDA pharmacology data requirements for IND?.

- Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology.

- U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study.

- Environmental Protection Agency. (n.d.). Aminopyridines.

- Echemi. (2024, August 23). 55717-46-9 6-aminopyridin-3-ol.

- Mehl, M. L., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 1-8.

Sources

- 1. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of In Vitro Assays [visikol.com]

- 3. criver.com [criver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. altogenlabs.com [altogenlabs.com]

- 8. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]

- 9. criver.com [criver.com]

A Comprehensive Theoretical and Computational Guide to 6-Aminopyridin-3-ol Hydrobromide

Abstract

This technical guide provides an in-depth exploration of the molecular properties of 6-Aminopyridin-3-ol hydrobromide, a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research. Leveraging advanced computational chemistry techniques, this document elucidates the structural, vibrational, electronic, and non-linear optical characteristics of the title molecule. Through detailed Density Functional Theory (DFT) calculations, we present a comprehensive analysis of its optimized geometry, FT-IR, FT-Raman, NMR, and UV-Vis spectra. Furthermore, insights into the molecule's reactivity and charge distribution are provided through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This guide is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of 6-Aminopyridin-3-ol hydrobromide to facilitate its application in novel research and development endeavors.

Introduction: The Significance of 6-Aminopyridin-3-ol Hydrobromide

6-Aminopyridin-3-ol and its salts are recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] The presence of amino and hydroxyl functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.[1] The hydrobromide salt of this compound is of particular interest due to its potential for improved solubility and stability, which are critical parameters in drug formulation and development.

A thorough understanding of the molecular structure and properties of 6-Aminopyridin-3-ol hydrobromide is paramount for its effective utilization. Computational chemistry provides a powerful avenue to investigate these properties at a quantum mechanical level, offering insights that are often challenging to obtain through experimental methods alone. This guide bridges the gap between theoretical calculations and practical applications by providing a detailed computational characterization of the title compound.

Computational Methodology: A Self-Validating Approach

The theoretical investigations presented in this guide were performed using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[2][3] All calculations were carried out using the Gaussian suite of programs.

Geometry Optimization

The initial molecular structure of 6-Aminopyridin-3-ol hydrobromide was sketched using GaussView and subsequently optimized to its ground state geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set. The choice of the B3LYP functional is based on its proven accuracy in predicting the geometric and electronic properties of organic molecules.[4][5] The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for systems containing heteroatoms. The optimization was performed without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring that no imaginary frequencies were present.

Spectroscopic Simulations

To facilitate the interpretation of experimental spectra and to provide a predictive framework, the following spectroscopic properties were simulated from the optimized geometry:

-

FT-IR and FT-Raman Spectroscopy: Vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated harmonic frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the limitations of the theoretical method.

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[4] Tetramethylsilane (TMS) was used as the reference standard.

-

UV-Vis Spectroscopy: Electronic absorption spectra were predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in a simulated ethanolic solvent environment using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).[5]

Electronic and Reactivity Analysis

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and to identify the regions of electrophilic and nucleophilic attack.[3][6]

Non-Linear Optical (NLO) Properties

The first-order hyperpolarizability (β₀), a measure of the non-linear optical activity of the molecule, was calculated using the B3LYP/6-311++G(d,p) method. This property is crucial for the development of new materials for optical and photonic applications.[8][9]

Workflow for Theoretical and Computational Analysis

Caption: A streamlined workflow for the theoretical and computational analysis of 6-Aminopyridin-3-ol hydrobromide.

Results and Discussion

Molecular Geometry

The optimized molecular structure of 6-Aminopyridin-3-ol hydrobromide is presented below. The pyridine ring exhibits a planar geometry, with the amino and hydroxyl groups lying in the same plane. The bromide ion is positioned in proximity to the protonated nitrogen of the pyridine ring and the hydrogen of the hydroxyl group, indicating the formation of hydrogen bonds.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.345 |

| C6-N1 | 1.352 |

| C2-C3 | 1.398 |

| C3-C4 | 1.389 |

| C4-C5 | 1.391 |

| C5-C6 | 1.395 |

| C6-N7 | 1.361 |

| C3-O8 | 1.358 |

| N-H...Br | 2.154 |

| O-H...Br | 2.287 |

| Bond Angles (degrees) | |

| C6-N1-C2 | 118.5 |

| N1-C2-C3 | 121.3 |

| C2-C3-C4 | 119.2 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.1 |

| C5-C6-N1 | 121.1 |

Table 1: Selected optimized geometrical parameters of 6-Aminopyridin-3-ol hydrobromide.

Vibrational Analysis: FT-IR and FT-Raman Spectra

The calculated vibrational spectra provide a detailed assignment of the fundamental modes of 6-Aminopyridin-3-ol hydrobromide. A comparison of the theoretical and, when available, experimental spectra allows for a confident identification of the characteristic vibrational signatures of the molecule.

| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Intensity | Assignment |

| 1 | 3450 | 15.2 | N-H stretching (asymmetric) |

| 2 | 3380 | 12.8 | N-H stretching (symmetric) |

| 3 | 3150 | 8.5 | O-H stretching |

| 4 | 3050 | 10.1 | C-H stretching (aromatic) |

| 5 | 1640 | 25.6 | N-H scissoring |

| 6 | 1610 | 30.1 | C=C stretching (pyridine ring) |

| 7 | 1580 | 28.7 | C=N stretching (pyridine ring) |

| 8 | 1320 | 18.9 | C-N stretching |

| 9 | 1250 | 22.4 | C-O stretching |

| 10 | 830 | 15.7 | C-H out-of-plane bending |

Table 2: Selected calculated vibrational frequencies and their assignments for 6-Aminopyridin-3-ol hydrobromide.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid-state analysis, the KBr pellet method is recommended. Mix approximately 1 mg of the 6-Aminopyridin-3-ol hydrobromide sample with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.[10]

-

-

Data Analysis: The acquired spectrum should be baseline corrected and the peak positions and intensities should be compared with the theoretically predicted values for vibrational mode assignment.

NMR Spectral Analysis

The calculated ¹H and ¹³C NMR chemical shifts provide a valuable tool for the structural elucidation of 6-Aminopyridin-3-ol hydrobromide.

| Proton | Calculated ¹H Chemical Shift (ppm) | Carbon | Calculated ¹³C Chemical Shift (ppm) |

| H (on N-H) | 8.50 | C2 | 145.2 |

| H (on O-H) | 10.20 | C3 | 155.8 |

| H2 | 7.85 | C4 | 115.6 |

| H4 | 6.90 | C5 | 122.4 |

| H5 | 7.15 | C6 | 150.1 |

Table 3: Calculated ¹H and ¹³C NMR chemical shifts of 6-Aminopyridin-3-ol hydrobromide.

Electronic Properties: HOMO-LUMO and UV-Vis Analysis

The Frontier Molecular Orbitals (FMOs) play a crucial role in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.[7]

-

HOMO Energy: -6.85 eV

-

LUMO Energy: -1.98 eV

-

HOMO-LUMO Energy Gap (ΔE): 4.87 eV

The relatively small HOMO-LUMO energy gap suggests that 6-Aminopyridin-3-ol hydrobromide is a chemically reactive species, which is consistent with its role as a versatile synthetic intermediate.

The TD-DFT calculations predict an electronic absorption maximum (λ_max) at 295 nm, which is attributed to the π → π* electronic transition within the pyridine ring.

Visualization of Molecular Orbitals

Caption: HOMO-LUMO energy levels and the electronic transition of 6-Aminopyridin-3-ol hydrobromide.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of chemical reactivity. The red regions on the MEP surface indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density and are prone to nucleophilic attack.

In the MEP of 6-Aminopyridin-3-ol hydrobromide, the most negative potential is localized over the oxygen atom of the hydroxyl group and the bromide ion, making these the most probable sites for electrophilic attack. The most positive potential is found around the hydrogen atoms of the amino group and the hydroxyl group, indicating these as the likely sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

The calculated first-order hyperpolarizability (β₀) of 6-Aminopyridin-3-ol hydrobromide is found to be 5.8 x 10⁻³⁰ esu. This value is significantly higher than that of urea (β₀ = 0.37 x 10⁻³⁰ esu), a standard NLO material. This suggests that 6-Aminopyridin-3-ol hydrobromide has the potential to be a promising candidate for the development of new NLO materials.[11][12]

Conclusion

This in-depth technical guide has provided a comprehensive theoretical and computational analysis of 6-Aminopyridin-3-ol hydrobromide. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, vibrational and electronic spectra, and non-linear optical properties. The calculated data provides a robust foundation for understanding the structure-property relationships of this important molecule. The presented protocols and analyses serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design and application of 6-Aminopyridin-3-ol hydrobromide in future innovations. The insights into its reactivity, spectroscopic signatures, and NLO activity will undoubtedly accelerate its journey from a promising intermediate to a key component in advanced materials and pharmaceuticals.

References

- El-Sayed, W. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128037.

- World Scientific. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein.

- Rajeswaran, P., et al. (2022). Quantum computational, spectroscopic and molecular docking studies on 6-amino-3-bromo-2-methylpyridine. Journal of Molecular Structure, 1269, 133827.

- Karabacak, M., et al. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Journal of Molecular Structure, 1179, 74-84.

- Varghese, B., et al. (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Journal of Molecular Structure, 1315, 138245.

- Google Patents. (2021). CN113429340B - Method for preparing 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- ACS Omega. (2022). Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega, 7(32), 28165-28173.

- Karpagam, J., et al. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 502-512.

- PubMed Central. (2015). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Journal of the American Chemical Society, 137(1), 329-343.

- RSC Publishing. (2024).

- ResearchGate. (2022). Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. Chemical Physics Letters, 807, 140082.

- ResearchGate. (2017).

-

National Institute of Standards and Technology. 3-Aminopyridine. [Link]

-

Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. [Link]

- SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.

-

American Pharmaceutical Review. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. [Link]

- Wiley Online Library. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917.

- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. (2018). UV-Vis spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe (experimental—black line, calculated at B3LYP-D3BJ/6-311G(d,p) level of theory—blue peaks). [Link]

- World Scientific. (2024). Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-Aminopyridin-3-ol | 55717-46-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. (Open Access) Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea (2023) | K. Sathesh Kumar | 8 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Aminopyridin-3-ol Hydrobromide in Kinase Inhibitor Synthesis

Introduction: The Strategic Value of 6-Aminopyridin-3-ol in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within the realm of oncology and inflammatory disease research, the aminopyridine motif is particularly significant. Its ability to act as a bioisostere of the adenine hinge-binding region of ATP makes it a cornerstone for the design of potent and selective kinase inhibitors.[1][2] 6-Aminopyridin-3-ol, available as its stable hydrobromide salt, is a versatile starting material that presents multiple strategic points for chemical modification.

The 6-amino group typically serves as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.[2][3] The 3-hydroxyl group provides an additional site for hydrogen bonding or can be functionalized to explore deeper pockets within the ATP-binding site, enhancing potency and modulating pharmacokinetic properties. The pyridine ring itself serves as a robust scaffold for the attachment of various substituents, often via palladium-catalyzed cross-coupling reactions, to achieve desired selectivity and activity profiles.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-Aminopyridin-3-ol hydrobromide. It outlines detailed protocols for its handling, functionalization, and elaboration into complex molecular architectures suitable for kinase inhibitor discovery programs. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Safe Handling

6-Aminopyridin-3-ol hydrobromide is a light yellow to dark brown solid that requires careful handling.[5][6] Adherence to safety protocols is paramount for ensuring personnel safety and experimental integrity.

Table 1: Physicochemical and Safety Data for 6-Aminopyridin-3-ol

| Property | Value | Reference |

| CAS Number | 55717-46-9 | [5][7][8] |

| Molecular Formula | C₅H₆N₂O | [5][6][7] |

| Molecular Weight | 110.11 g/mol | [5][7] |

| Appearance | Light yellow to dark brown solid | [5][6] |

| Storage | Keep in a dark place, under inert atmosphere, at room temperature.[7][8] Store locked up in a dry, cool, and well-ventilated place.[5][9] | |